

Physicochemical Characteristics of Baloxavir-d4: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Baloxavir-d4

Cat. No.: B12371271

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of **Baloxavir-d4**, a deuterated isotopologue of Baloxavir acid, the active metabolite of the antiviral drug Baloxavir marboxil. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and analysis.

Introduction

Baloxavir-d4 is the deuterium-labeled form of Baloxavir acid, a potent inhibitor of the cap-dependent endonuclease of the influenza virus polymerase complex.^{[1][2][3]} As a stable isotope-labeled compound, **Baloxavir-d4** is a critical tool in pharmacokinetic and metabolic studies, often utilized as an internal standard for quantitative analysis by mass spectrometry.^{[2][4]} Understanding its physicochemical properties is paramount for the development of robust analytical methods and for its application in research.

Physicochemical Properties

The following tables summarize the known quantitative physicochemical data for **Baloxavir-d4**. Due to the limited availability of specific experimental data for the deuterated form, information for the non-deuterated parent compound, Baloxavir acid, is also provided for comparative purposes where available.

Table 1: General and Chemical Properties of **Baloxavir-d4**

Property	Value	Reference
Chemical Name	(12aR)-12-[(11S)-7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl]-7-hydroxy-3,4,12,12a-tetrahydro-1H-oxazino[3,4-c]pyrido[2,1-f]triazine-6,8-dione-3,3,4,4-d4	
Molecular Formula	C ₂₄ H ₁₅ D ₄ F ₂ N ₃ O ₄ S	
Molecular Weight	487.51 g/mol	
CAS Number	2415027-80-2	
Appearance	White to off-white solid (presumed)	General knowledge

Table 2: Solubility Data

Solvent	Solubility of Baloxavir-d4	Solubility of Baloxavir marboxil (Prodrug)	Reference
DMSO	10 mM	~1 mg/mL	
Water	Insoluble (presumed)	Insoluble	
Ethanol	Insoluble (presumed)	Slightly soluble	
Methanol	Not available	Slightly soluble	
Acetonitrile	Not available	Soluble	

Table 3: Spectroscopic Data for **Baloxavir-d4**

Technique	Parameter	Value	Reference
Mass Spectrometry (UPLC-MS/MS)	Mass-to-charge ratio (m/z)	488.1 → 247.2	

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard pharmaceutical analysis techniques and can be adapted for the specific analysis of **Baloxavir-d4**.

Solubility Determination

Objective: To determine the solubility of **Baloxavir-d4** in various aqueous and organic solvents.

Methodology (Adapted from standard protocols):

- Preparation of Saturated Solutions:
 - Add an excess amount of **Baloxavir-d4** to a known volume of the selected solvent (e.g., water, phosphate buffer pH 7.4, DMSO, ethanol) in a sealed vial.
 - Equilibrate the vials by shaking at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Processing:
 - After equilibration, centrifuge the samples to pellet the undissolved solid.
 - Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
- Quantification:
 - Dilute the supernatant with an appropriate solvent.
 - Quantify the concentration of **Baloxavir-d4** in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

- Data Analysis:
 - Calculate the solubility as the concentration of **Baloxavir-d4** in the saturated solution, typically expressed in mg/mL or mol/L.

Melting Point Determination

Objective: To determine the melting point of solid **Baloxavir-d4**.

Methodology (Capillary Method, adapted from standard protocols):

- Sample Preparation:
 - Ensure the **Baloxavir-d4** sample is finely powdered and thoroughly dried.
 - Pack a small amount of the powder into a capillary tube, sealed at one end, to a height of 2-3 mm.
- Instrumentation:
 - Use a calibrated melting point apparatus.
 - Place the capillary tube into the heating block of the apparatus.
- Measurement:
 - Heat the block at a rapid rate to a temperature approximately 15-20 °C below the expected melting point.
 - Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
 - Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). The melting point is reported as this range.

Spectroscopic Analysis

Objective: To obtain spectroscopic data for structural confirmation and identification of **Baloxavir-d4**.

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

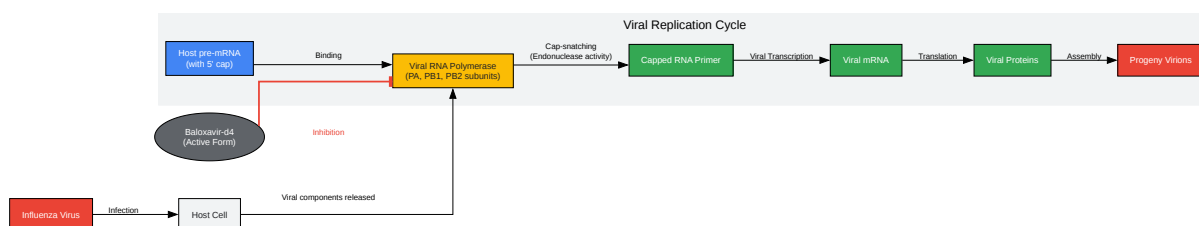
- **Sample Preparation:** Dissolve an appropriate amount of **Baloxavir-d4** in a suitable deuterated solvent (e.g., DMSO-d6).
- **Data Acquisition:** Acquire ^1H and ^{13}C NMR spectra using a high-resolution NMR spectrometer. For detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
- **Data Analysis:** Analyze the chemical shifts, coupling constants, and signal integrations to confirm the molecular structure and the positions of deuterium labeling.

3.3.2. Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a solution of **Baloxavir-d4** into the mass spectrometer, typically via an LC system (LC-MS).
- **Ionization:** Use a suitable ionization technique, such as Electrospray Ionization (ESI).
- **Data Acquisition:** Acquire mass spectra in full scan mode to determine the molecular ion and in tandem MS (MS/MS) mode to obtain fragmentation patterns for structural confirmation.
- **Data Analysis:** Analyze the mass-to-charge ratio of the molecular ion to confirm the molecular weight and the fragmentation pattern to verify the structure.

Mechanism of Action and Signaling Pathway

Baloxavir, the non-deuterated counterpart of **Baloxavir-d4**, functions by inhibiting a critical step in the replication of the influenza virus. It specifically targets the cap-dependent endonuclease activity of the polymerase acidic (PA) subunit of the viral RNA polymerase complex. This inhibition prevents the "cap-snatching" process, where the virus cleaves the 5' caps of host cell pre-mRNAs to use as primers for the synthesis of its own viral mRNAs. By blocking this process, Baloxavir effectively halts viral gene transcription and replication.



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Caption: Mechanism of action of **Baloxavir-d4**.

Conclusion

This technical guide provides a summary of the available physicochemical data for **Baloxavir-d4**. While specific experimental values for some properties are not yet publicly available, the provided information on its identity, solubility in DMSO, and mass spectrometric behavior, supplemented with data from its non-deuterated analogue, offers a solid foundation for its use in research and development. The experimental protocols outlined herein provide a starting point for the in-house characterization of this important analytical standard.

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